Home > Products > Screening Compounds P63884 > 15-epi-Travoprost
15-epi-Travoprost -

15-epi-Travoprost

Catalog Number: EVT-13528684
CAS Number:
Molecular Formula: C26H35F3O6
Molecular Weight: 500.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

15-epi-Travoprost is a synthetic compound belonging to the class of prostaglandin analogs, specifically designed for the treatment of glaucoma and ocular hypertension. It is an epimer of Travoprost, differing in the configuration at the 15-position of the carbon chain. This compound is recognized for its potential to lower intraocular pressure by mimicking the effects of natural prostaglandins, which facilitate increased drainage of intraocular fluid. The chemical name for 15-epi-Travoprost is isopropyl (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoate, with a molecular formula of C26H35F3O6 and a molecular weight of approximately 500.56 g/mol .

Source and Classification

15-epi-Travoprost is classified as a pharmaceutical compound and is primarily sourced from chemical synthesis processes. It has been studied for its agonistic action on prostaglandin F2α receptors (FP receptors), which are involved in regulating intraocular pressure. The compound's CAS number is 1420791-14-5, indicating its unique identification in chemical databases .

Synthesis Analysis

Methods and Technical Details

The synthesis of 15-epi-Travoprost can be achieved through various methods, with notable approaches including stereoselective reductions and convergent synthesis techniques. A typical synthesis pathway involves:

  1. Starting Materials: Utilizing commercially available prostaglandin derivatives as precursors.
  2. Key Reactions:
    • Stereoselective Reduction: This step is crucial for establishing the correct stereochemistry at the 15-position.
    • Lactone Group Reduction: Involves converting lactone intermediates into alcohols.
    • Protecting Group Strategies: Temporary protection of reactive functional groups during synthesis to prevent unwanted reactions.

Advanced techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of 15-epi-Travoprost features a complex arrangement characteristic of prostaglandin analogs. Its structure includes:

  • Functional Groups: Hydroxyl groups, a trifluoromethyl group, and an ester linkage.
  • Chirality: The compound exhibits chirality due to multiple stereocenters, particularly at the 15-position.

The detailed structural representation can be visualized through computational chemistry tools or chemical databases .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 15-epi-Travoprost is primarily characterized by its interactions with FP receptors. Key reactions include:

  1. Hydrolysis: Upon administration, 15-epi-Travoprost is hydrolyzed to its active metabolite, travoprost free acid.
  2. Binding Interactions: The compound binds to FP receptors, triggering intracellular signaling cascades that promote aqueous humor outflow.
Mechanism of Action

Process and Data

The mechanism by which 15-epi-Travoprost lowers intraocular pressure involves several biochemical pathways:

  1. Receptor Binding: The compound binds selectively to FP receptors located in the ciliary body.
  2. Intracellular Signaling:
    • Activation of G-proteins leads to stimulation of phospholipase C.
    • This results in increased levels of inositol trisphosphate and diacylglycerol, promoting calcium influx.
  3. Physiological Effects: Elevated intracellular calcium levels cause relaxation of the ciliary muscle and enhanced outflow of aqueous humor through the trabecular meshwork.

This process effectively reduces intraocular pressure, making it a valuable therapeutic agent for glaucoma management .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

15-epi-Travoprost exhibits specific physical and chemical properties that are relevant for its application:

  • Molecular Formula: C26H35F3O6
  • Molecular Weight: Approximately 500.56 g/mol
  • Solubility: Generally soluble in organic solvents but may have limited solubility in water.
  • Stability: Stable under standard storage conditions but sensitive to light and heat.

These properties influence its formulation as an ophthalmic solution for clinical use.

Applications

Scientific Uses

The primary application of 15-epi-Travoprost lies in ophthalmology for managing conditions such as glaucoma and ocular hypertension. Its mechanism mimics natural prostaglandins to facilitate increased drainage of intraocular fluid, thus effectively lowering pressure within the eye.

Research continues into its comparative efficacy against other treatments in clinical settings, with ongoing studies exploring additional therapeutic potentials beyond glaucoma management .

Synthetic Pathways and Stereochemical Challenges in 15-epi-Travoprost

15-epi-Travoprost is a stereoisomeric impurity arising during Travoprost synthesis, characterized by inverted configuration at the C15 hydroxyl group. Its formation poses significant challenges in pharmaceutical manufacturing due to the structural similarity that complicates purification. This section examines advanced synthetic strategies to control its generation and isolation.

Enantioselective Synthesis of 15-epi-Travoprost

The stereoselective reduction of the C15 ketone in Travoprost intermediate II (enone) is the critical step determining 15-epi impurity levels. Modern routes employ borane-based reducing agents with chiral catalysts:

  • CBS-catalyzed reduction: Using 2-methyl-CBS-oxazaborolidine with catecholborane achieves ≥90% diastereomeric excess (de) for the desired 15(S)-alcohol, significantly suppressing 15-epi formation [1] [6]. This outperforms earlier methods like (-)-DIP-Cl reduction (88.7% de) [6].
  • Mechanistic basis: The catalyst enforces a stereodirective transition state where borane delivery occurs via a six-membered ring, favoring the re face attack on the ketone [1].
  • Process limitations: Residual 15-epi isomer (5-10%) necessitates downstream purification, typically through crystallization (Section 1.3).

Table 1: Comparative Stereoselectivity in C15 Ketone Reduction

Reducing SystemCatalystTemperaturediastereomeric Excess (de)Reference
Catecholborane2-methyl-CBS-oxazaborolidine-20°C to -10°C90-92% [6]
N,N-Diethylaniline-boraneCBS-oxazaborolidineNot reportedNot reported [1]
(-)-DIP-ClNone-78°C88.7% [1]

Optimization of Horner-Wadsworth-Emmons Reaction for Isomer Control

The HWE reaction constructs Travoprost’s lower side chain and influences subsequent stereochemical outcomes:

  • Base optimization: Solid potassium hydroxide (KOH) replaces traditional sodium hydride (NaH) for phosphonate deprotonation, enabling industrial-scale application. KOH is cost-effective, non-pyrophoric, and achieves high yields (>85%) in toluene/THF at -10°C [2] [6].
  • Solvent effects: Aprotic mixtures (toluene:THF = 4:1) suppress enolization and epimerization, preserving aldehyde chirality [6] [10].
  • Stereoselectivity control: Bulky phosphonates (e.g., trifluoroethyl esters) enhance E-alkene selectivity (>95:5 E:Z), crucial for correct C13-C14 geometry that influences C15 reduction kinetics [5] [10].

Table 2: HWE Reaction Parameters for Optimal Isomer Control

ParameterConventional ApproachOptimized ApproachImpact on Isomerism
BaseNaH (flammable, costly)Solid KOHSafer; reduces racemization
SolventAnhydrous THFToluene/THF (4:1)Minimizes aldehyde enolization
Temperature-78°C-10°CEnergy-efficient; maintains yield
Phosphonate EWGEthyl esterTrifluoroethyl esterImproves E-selectivity (>95:5)

Crystallization Strategies for Diastereomer Purification

Crystallization resolves 15-epi-Travoprost impurities without chromatography:

  • Intermediate III crystallization: The enol intermediate III is purified via ethanol/water recrystallization (melting point: 129.5–134.5°C), reducing 15-epi content from 10% to <1%. Solvent polarity tunes selectivity: ethanol disrupts impurity lattice integration [6] [9].
  • Triol V purification: Crystallization from ethyl acetate/hexane (1:5) yields material with 85.4–86.6°C melting point and <0.5% 15-epi isomer [6]. The non-polar hexane phase excludes the more polar 15-epi diastereomer.
  • Advantage over silylation: Unlike TBDMS-protection methods (WO 2011/046569), direct crystallization avoids extra steps, improving yield by 12–15% [6].

Role of Protecting Groups in Minimizing 15-epi Impurities

Protecting group selection critically impacts 15-epi-Travoprost formation during deprotection:

  • PPB (p-phenylbenzoyl) advantages:
  • Stabilizes C1-COOH during C15 reduction, preventing enolization that promotes epimerization [6] [9].
  • Methanolysis with K₂CO₃ (20°C, 12h) achieves quantitative deprotection without epimerization, unlike acidic conditions [6].
  • Comparative analysis:
  • TBDMS groups: Require harsh fluoride deprotection, inducing C15 epimerization (up to 8% 15-epi) [6].
  • PPB group: Bulkier structure facilitates crystalline intermediate IV isolation, enhancing purgeability of 15-epi [9].
  • Epoxide stability: The PPB group suppresses epoxide formation at C11-C12 – a side reaction that traps 15-epi impurities (CAS: 516.56 g/mol) [4].

Properties

Product Name

15-epi-Travoprost

IUPAC Name

propan-2-yl 7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate

Molecular Formula

C26H35F3O6

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3

InChI Key

MKPLKVHSHYCHOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.